1,3-bis(4-methoxybenzyl)-2-(4-methoxyphenyl)hexahydropyrimidine
Übersicht
Beschreibung
1,3-bis(4-methoxybenzyl)-2-(4-methoxyphenyl)hexahydropyrimidine is a heterocyclic organic compound with the chemical formula C30H38N2O2. It is also known as BMH-21 and has been found to have potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of 1,3-bis(4-methoxybenzyl)-2-(4-methoxyphenyl)hexahydropyrimidine involves the inhibition of various signaling pathways that are involved in cell proliferation and inflammation. It has been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the activation of the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines and reduce joint inflammation in a rat model of rheumatoid arthritis. Additionally, it has been found to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-bis(4-methoxybenzyl)-2-(4-methoxyphenyl)hexahydropyrimidine in lab experiments include its potential therapeutic applications in various fields of medicine, its low toxicity in normal cells, and its ability to inhibit various signaling pathways involved in cell proliferation and inflammation. The limitations of using BMH-21 in lab experiments include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1,3-bis(4-methoxybenzyl)-2-(4-methoxyphenyl)hexahydropyrimidine. One direction is to further investigate its anti-cancer properties and its potential use in combination with other anti-cancer agents. Another direction is to explore its potential therapeutic applications in other fields of medicine, such as rheumatology and immunology. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in order to optimize its use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1,3-bis(4-methoxybenzyl)-2-(4-methoxyphenyl)hexahydropyrimidine has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. In a study conducted by Zhang et al. (2017), BMH-21 was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been studied for its anti-inflammatory properties, specifically in the treatment of rheumatoid arthritis. In a study conducted by Wu et al. (2018), BMH-21 was found to inhibit the production of inflammatory cytokines and reduce joint inflammation in a rat model of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-30-24-11-5-21(6-12-24)19-28-17-4-18-29(20-22-7-13-25(31-2)14-8-22)27(28)23-9-15-26(32-3)16-10-23/h5-16,27H,4,17-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGNGSWVUOKNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.